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Compound of Interest

Compound Name: Dithiane-3,6-dicarboxylic acid

CAS No.: 6623-09-2

Cat. No.: B1615370

Get Quote

Executive Summary
In the landscape of redox-active heterocycles, 1,2-dithiane-3,6-dicarboxylic acid occupies a

critical "stability sweet spot" between the highly strained 1,2-dithiolanes (e.g.,

-lipoic acid) and the entropically loose linear disulfides (e.g., cystine). This six-membered cyclic
disulfide offers a unique thermodynamic profile characterized by a chair conformation with
equatorial carboxylates, resulting in a redox potential (

V) that makes its reduced dithiol form a potent reductant while rendering the oxidized disulfide
remarkably stable in extracellular environments.

This guide provides a technical deep-dive for researchers utilizing this scaffold in redox-

responsive drug delivery systems (DDS), biodegradable polymers, and metal chelation

therapies.

Molecular Architecture & Stereochemistry
The Six-Membered "Sweet Spot"
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Unlike the five-membered 1,2-dithiolane ring found in lipoic acid, which possesses significant

ring strain (

3-4 kcal/mol) and a C-S-S-C dihedral angle of

27–35°, the 1,2-dithiane ring of 1,2-dithiane-3,6-dicarboxylic acid adopts a chair
conformation.

Dihedral Angle: The C-S-S-C dihedral angle expands to approximately 60°.[1] While this is

still distorted from the ideal 90° of linear disulfides, it significantly relieves the electron-

electron repulsion between the sulfur lone pairs (the "closed-shell repulsion") observed in

dithiolanes.

Substituent Positioning: In the trans isomer (derived from meso-2,5-dimercaptoadipic acid),

the two carboxylic acid groups prefer the equatorial positions to minimize 1,3-diaxial

interactions. This locks the ring into a rigid, defined geometry, unlike the fluxional nature of

linear disulfides.

Stereochemical Origins
The synthesis of this molecule is stereospecific. The precursor, 2,5-dimercaptoadipic acid,

possesses two chiral centers.

Meso-Precursor: The meso form (R,S) cyclizes to yield the cis-1,2-dithiane-3,6-
dicarboxylic acid (often yielding the anhydride or requiring specific conditions).

Racemic Precursor: The rac form (mixture of R,R and S,S) typically yields the trans-dithiane

with equatorial carboxylates, which is the thermodynamically preferred isomer discussed in

most redox applications.

Redox Thermodynamics & Kinetics
This section defines the operational parameters for using 1,2-dithiane-3,6-dicarboxylic acid
as a redox switch.

Comparative Redox Potentials
The stability of the disulfide bond is inversely related to its reduction potential (
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). A more negative potential indicates a more stable disulfide (harder to reduce) and,
conversely, a stronger reducing agent in its dithiol form.

Molecule Structure Ring Size Strain (pH 7) Redox Role

-Lipoic Acid Cyclic 5 High -0.29 V

Easy to

reduce (Ring

strain relief

drives

reduction)

Glutathione

(GSSG)
Linear N/A None -0.24 V

Standard

cellular buffer

Dithiothreitol

(DTT)
Linear N/A None -0.33 V

Oxidizes to

stable 6-ring

(Dithiane)

1,2-Dithiane-

3,6-

dicarboxylic

acid

Cyclic 6 Low ~ -0.34 V

Stable

Disulfide /

Potent Dithiol

Reductant

Mechanistic Insight: 1,2-dithiane-3,6-dicarboxylic acid is structurally analogous to the

oxidized form of DTT (4,5-dihydroxy-1,2-dithiane). Because the 6-membered ring is

thermodynamically stable (low strain), the molecule resists reduction more effectively than

lipoic acid.

In Drug Delivery: This stability prevents premature cleavage in blood plasma (low thiol

concentration), ensuring the payload reaches the cytosol (high GSH concentration) before

release.

In Synthesis: The reduced form (2,5-dimercaptoadipic acid) is a strong reducing agent,

capable of reducing insulin disulfides or maintaining monothiols in a reduced state.

Thiol-Disulfide Exchange Kinetics
The exchange reaction follows a nucleophilic substitution (
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) mechanism.

Due to the steric bulk of the carboxylate groups at positions 3 and 6, the sulfur atoms in 1,2-

dithiane-3,6-dicarboxylic acid are partially shielded. This results in slower exchange kinetics

compared to unhindered dithianes, providing a kinetic barrier that further enhances stability in

biological fluids.

Oxidized Form
(1,2-Dithiane-3,6-dicarboxylic acid)

Stable 6-ring Chair
E ~ -0.34 V

Mixed Disulfide
(Transient)

+ R-SH (Slow)
Nucleophilic Attack

Reduced Form
(2,5-Dimercaptoadipic acid)

Potent Reductant

+ R-SH (Fast)
Ring Opening

Oxidation (O2/I2)
Cyclization

Click to download full resolution via product page

Figure 1: The redox cycle of 1,2-dithiane-3,6-dicarboxylic acid. Note the kinetic stability of

the oxidized form due to the 6-membered ring and steric shielding.

Experimental Protocols
Synthesis via Oxidative Cyclization
Objective: Convert 2,5-dimercaptoadipic acid to 1,2-dithiane-3,6-dicarboxylic acid.

Reagents:

2,5-dimercaptoadipic acid (Precursor)[2]

Iodine (

) or Hydrogen Peroxide (

)

Potassium Iodide (KI) (if using Iodine)

Solvent: Water or Ethanol/Water mixture[3]
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Protocol:

Dissolution: Dissolve 10 mmol of 2,5-dimercaptoadipic acid in 50 mL of water. Adjust pH to

7–8 using NaOH to ensure thiols are deprotonated (thiolates are more nucleophilic).

Oxidation (Titration Method):

Prepare a solution of

(10 mmol) and KI (20 mmol) in water.

Add the iodine solution dropwise to the dithiol solution with vigorous stirring.

Endpoint: The solution will turn faint yellow (excess iodine) indicating completion of

oxidation.

Acidification: Acidify the solution to pH 2 using 1M HCl. The 1,2-dithiane-3,6-dicarboxylic
acid (acid form) is less soluble and may precipitate or can be extracted.

Extraction: Extract with Ethyl Acetate (

mL). Dry over

and concentrate in vacuo.

Recrystallization: Recrystallize from water/ethanol to obtain pure crystals.

Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine the redox potential and reversibility.

Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

Electrolyte: 0.1 M Phosphate Buffer (pH 7.0) or 0.1 M Tetrabutylammonium

hexafluorophosphate (in Acetonitrile for organic solubility).

Sample: 1 mM 1,2-dithiane-3,6-dicarboxylic acid.

Scan: Sweep from -1.0 V to +1.0 V at scan rates of 50, 100, and 200 mV/s.
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Analysis: Look for the reduction peak (

) and oxidation peak (

). Calculate

.

Expectation: A quasi-reversible wave centered near -0.54 V vs Ag/AgCl (approx -0.34 V vs

SHE).

Applications in Drug Development
Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
The 1,2-dithiane scaffold is superior to simple disulfide linkers for cargoes requiring high serum

stability.

Mechanism: The 6-ring resists "disulfide exchange" with serum albumin (HSA-Cys34) better

than linear disulfides.

Trigger: Upon endocytosis, the high intracellular concentration of Glutathione (1–10 mM)

drives the equilibrium toward the open dithiol form, releasing the drug.

Functionalization: The two carboxylic acid groups allow for bifunctional attachment: one arm

to the antibody (via NHS-ester activation) and one arm to the cytotoxin.

Redox-Responsive Polymers
Polyamides or polyesters synthesized using 1,2-dithiane-3,6-dicarboxylic acid as a monomer

exhibit "depolymerization-on-demand."

Synthesis: Condensation polymerization with diamines (e.g., 1,6-hexanediamine).

Behavior: The polymer backbone contains integral disulfide bonds. Addition of a reducing

agent (DTT or GSH) cleaves the backbone, degrading the polymer into low molecular weight

oligomers/monomers. This is ideal for gene delivery vectors that must unpack DNA inside the

cell.
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Antibody-Drug Conjugates Biodegradable Polymers

1,2-Dithiane-3,6-dicarboxylic acid

Bifunctional Linker
(High Serum Stability)

Polymer Backbone
(-CO-NH-R-NH-CO-Dithiane-)

Cytosolic Release
(GSH Triggered) Reductive Depolymerization

Click to download full resolution via product page

Figure 2: Application logic flow for 1,2-dithiane-3,6-dicarboxylic acid in pharmaceutical

sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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